1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine
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Overview
Description
1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups. It is a derivative of the indoloquinolizine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine involves several steps, starting from simpler precursors. One common synthetic route includes the following steps :
Formation of Tetrahydro-β-carboline Derivative: The methyl ester hydrochloride of N-benzyl-1-methyltryptophan is treated with methyl 3-formylpropionate to form a tetrahydro-β-carboline derivative.
Dieckmann Cyclization: This derivative undergoes Dieckmann cyclization with sodium hydride to form a cyclooct[b]indole derivative.
Condensation and Ketone Fission: The cyclooct[b]indole derivative is condensed with methyl bromoacetate followed by ketone fission to yield a ketoester.
Reductive Removal and Conversion: The N-benzyl group is reductively removed, and the compound is converted to an N-methyl derivative.
Desulfurization and Reduction: The ethylene thioketal of the N-methyl derivative is desulfurized and reduced by lithium aluminum hydride to furnish the corresponding alcohol.
Tosylation and Quaternization: The alcohol is tosylated with tosyl chloride in pyridine, leading to spontaneous quaternization and formation of the cyclized quaternary base.
Pyrolysis Reaction: The chloride salt of the quaternary base is subjected to pyrolysis to produce the desired compound.
Chemical Reactions Analysis
1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole and quinolizine rings, using reagents like halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Scientific Research Applications
1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole alkaloids and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,3,4,6,7,12,12b-Octahydro-12,12b-dimethyl-3-ethyl-indolo(2,3-a)quinolizine can be compared with other similar compounds, such as:
12-Methyl-1,2,3,4,6,7,12,12b-octahydro-2,6-methanoindolo[2,3-a]quinolizine: This compound has a similar structure but differs in the substitution pattern, leading to different biological activities.
9-Methyl-1,2,3,4,6,7,12,12b-octahydro-7-oxo-indolo[2,3-a]quinolizine: This compound contains an additional oxo group, which alters its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
82605-36-5 |
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Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-ethyl-12,12b-dimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C19H26N2/c1-4-14-9-11-19(2)18-16(10-12-21(19)13-14)15-7-5-6-8-17(15)20(18)3/h5-8,14H,4,9-13H2,1-3H3 |
InChI Key |
WMMGQLZTEGPXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C3=C(CCN2C1)C4=CC=CC=C4N3C)C |
Origin of Product |
United States |
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